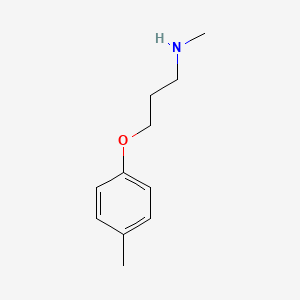

N-Methyl-3-(p-tolyloxy)propan-1-amine

Description

BenchChem offers high-quality N-Methyl-3-(p-tolyloxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-(p-tolyloxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-3-(4-methylphenoxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-8-12-2/h4-7,12H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMQFLZQKLNQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629786 |

Source

|

| Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-08-9 |

Source

|

| Record name | N-Methyl-3-(4-methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine from p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for N-Methyl-3-(p-tolyloxy)propan-1-amine, a molecule of interest in medicinal chemistry and drug discovery, starting from the readily available precursor, p-cresol. The synthesis involves a three-step sequence: Williamson ether synthesis, mesylation of the resulting alcohol, and subsequent nucleophilic substitution with methylamine.

This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow to aid in understanding and replication. The methodologies provided are based on established and reliable chemical transformations.

Overall Synthetic Scheme

The synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine from p-cresol can be efficiently achieved through the following three-step pathway:

-

Step 1: Williamson Ether Synthesis - Reaction of p-cresol with 3-chloro-1-propanol in the presence of a base to yield 3-(p-tolyloxy)propan-1-ol.

-

Step 2: Mesylation - Conversion of the hydroxyl group of 3-(p-tolyloxy)propan-1-ol to a good leaving group by reaction with methanesulfonyl chloride to form 3-(p-tolyloxy)propyl methanesulfonate.

-

Step 3: Nucleophilic Substitution - Displacement of the mesylate group with methylamine to afford the target compound, N-Methyl-3-(p-tolyloxy)propan-1-amine.

Experimental Protocols

Step 1: Synthesis of 3-(p-tolyloxy)propan-1-ol

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2]

Reaction:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| p-Cresol | 108.14 | 10.81 g | 0.10 |

| 3-Chloro-1-propanol | 94.54 | 10.40 g | 0.11 |

| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a stirred solution of p-cresol (10.81 g, 0.10 mol) in 100 mL of DMF in a 250 mL round-bottom flask, add sodium hydroxide (4.40 g, 0.11 mol) portion-wise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 1 hour to ensure the complete formation of the sodium p-cresolate salt.

-

Add 3-chloro-1-propanol (10.40 g, 0.11 mol) dropwise to the reaction mixture.

-

Raise the temperature to 90°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-(p-tolyloxy)propan-1-ol as a colorless oil.

Quantitative Data:

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 3-(p-tolyloxy)propan-1-ol | 166.22 | 16.62 | 14.13 | 85 |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.09 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.08 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H), 2.29 (s, 3H), 2.05 (p, J=6.0 Hz, 2H), 1.75 (br s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 156.8, 130.0, 129.8, 114.5, 67.5, 61.5, 32.0, 20.5.

Step 2: Synthesis of 3-(p-tolyloxy)propyl methanesulfonate

The hydroxyl group is converted to a mesylate to facilitate nucleophilic substitution.

Reaction:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(p-tolyloxy)propan-1-ol | 166.22 | 14.13 g | 0.085 |

| Methanesulfonyl Chloride | 114.55 | 10.70 g | 0.094 |

| Triethylamine | 101.19 | 12.90 mL | 0.094 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

-

Dissolve 3-(p-tolyloxy)propan-1-ol (14.13 g, 0.085 mol) in 150 mL of dry DCM in a 500 mL round-bottom flask and cool to 0°C in an ice bath.

-

Add triethylamine (12.90 mL, 0.094 mol) to the solution.

-

Add methanesulfonyl chloride (10.70 g, 0.094 mol) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding 100 mL of cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(p-tolyloxy)propyl methanesulfonate as a light yellow oil. This product is often used in the next step without further purification.

Quantitative Data:

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 3-(p-tolyloxy)propyl methanesulfonate | 244.31 | 20.77 | 19.73 | 95 |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.09 (d, J=8.4 Hz, 2H), 6.81 (d, J=8.4 Hz, 2H), 4.45 (t, J=6.4 Hz, 2H), 4.01 (t, J=5.8 Hz, 2H), 3.00 (s, 3H), 2.28 (s, 3H), 2.22 (p, J=6.1 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 156.5, 130.1, 129.9, 114.5, 68.2, 65.8, 37.3, 29.2, 20.5.

Step 3: Synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine

The final step is a nucleophilic substitution reaction where the mesylate is displaced by methylamine.

Reaction:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(p-tolyloxy)propyl methanesulfonate | 244.31 | 19.73 g | 0.081 |

| Methylamine (40% in H₂O) | 31.06 | 25 mL | ~0.29 |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

Procedure:

-

In a sealed pressure vessel, dissolve 3-(p-tolyloxy)propyl methanesulfonate (19.73 g, 0.081 mol) in 100 mL of THF.

-

Add an excess of aqueous methylamine solution (40%, 25 mL).

-

Seal the vessel and heat the mixture to 70°C for 24 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add 100 mL of diethyl ether and 100 mL of water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and extract with 1M HCl (3 x 50 mL).

-

Cool the acidic aqueous extracts in an ice bath and basify to pH > 12 with 4M NaOH.

-

Extract the liberated amine with dichloromethane (3 x 75 mL).

-

Combine the DCM extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Methyl-3-(p-tolyloxy)propan-1-amine as a pale yellow oil.

Quantitative Data:

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| N-Methyl-3-(p-tolyloxy)propan-1-amine | 179.26 | 14.52 | 11.33 | 78 |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 3.98 (t, J=6.2 Hz, 2H), 2.85 (t, J=7.0 Hz, 2H), 2.48 (s, 3H), 2.29 (s, 3H), 1.98 (p, J=6.6 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 156.9, 129.9, 129.7, 114.4, 66.8, 49.5, 36.2, 30.0, 20.5.

-

MS (ESI): m/z 180.1 [M+H]⁺.

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway from p-cresol to the target compound.

This technical guide outlines a robust and reproducible synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine. The procedures are based on well-established organic chemistry principles and can be adapted for various scales of production. The provided data and visualizations are intended to support researchers in the successful execution of this synthesis.

References

Spectroscopic Characterization of N-Methyl-3-(p-tolyloxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N-Methyl-3-(p-tolyloxy)propan-1-amine, a molecule of significant interest in pharmaceutical development, often identified as a related compound to Atomoxetine. This document outlines the expected spectroscopic data, detailed experimental protocols for its acquisition, and a logical workflow for its characterization.

Compound Identification

| Parameter | Value |

| Systematic Name | N-Methyl-3-(p-tolyloxy)propan-1-amine |

| Synonyms | Atomoxetine Related Compound C |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| CAS Number | 56161-78-5 (free base) |

Spectroscopic Data Summary

The following tables summarize the representative spectroscopic data for N-Methyl-3-(p-tolyloxy)propan-1-amine. This data is compiled based on the known chemical structure and typical values observed for similar compounds.

Infrared (IR) Spectroscopy

| Wave Number (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 3050-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2800 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1240 | Strong | C-O-C Stretch (Aryl Ether) |

| ~1100 | Strong | C-N Stretch |

| ~820 | Strong | C-H Bend (p-disubstituted benzene) |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.20 | m | 5H | Ar-H (Phenyl) |

| ~7.05 | d | 2H | Ar-H (Tolyl, ortho to -O) |

| ~6.80 | d | 2H | Ar-H (Tolyl, meta to -O) |

| ~5.20 | dd | 1H | O-CH |

| ~2.80 | t | 2H | CH ₂-N |

| ~2.45 | s | 3H | N-CH ₃ |

| ~2.30 | s | 3H | Ar-CH ₃ |

| ~2.10 | m | 2H | CH ₂-CH₂-N |

| ~1.50 | br s | 1H | N-H |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~156 | Ar-C -O (Tolyl) |

| ~142 | Ar-C (Phenyl, ipso) |

| ~130 | Ar-C -CH₃ (Tolyl) |

| ~129 | Ar-C H (Tolyl) |

| ~128 | Ar-C H (Phenyl) |

| ~127 | Ar-C H (Phenyl) |

| ~126 | Ar-C H (Phenyl) |

| ~116 | Ar-C H (Tolyl) |

| ~78 | O-C H |

| ~49 | C H₂-N |

| ~36 | N-C H₃ |

| ~35 | C H₂-CH₂-N |

| ~20 | Ar-C H₃ |

Mass Spectrometry (MS)

| m/z | Ion |

| 256.17 | [M+H]⁺ |

| 255.16 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of N-Methyl-3-(p-tolyloxy)propan-1-amine.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Sample Preparation : A small amount of the solid sample is compressed with potassium bromide (KBr) to form a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.

-

Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

¹H NMR Data Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse sequence, acquisition time, and relaxation delay are used.

-

¹³C NMR Data Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition : For LC-MS, the sample solution is injected into the LC system, and the eluent is introduced into the mass spectrometer. The mass spectrum is recorded in a positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Physicochemical Properties of Atomoxetine and its Para-Methyl Derivative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Atomoxetine, a selective norepinephrine reuptake inhibitor. Due to the limited availability of public data for p-Methyl Atomoxetine, this document focuses primarily on the parent compound, Atomoxetine, with p-Methyl Atomoxetine presented as a related compound for which data is sparse.

Comparative Physicochemical Data

A summary of the available quantitative data for Atomoxetine and the limited information for p-Methyl Atomoxetine is presented below. This allows for a direct comparison of their fundamental chemical and physical characteristics.

| Property | Atomoxetine | p-Methyl Atomoxetine Hydrochloride |

| IUPAC Name | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[1][2] | N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride[3] |

| Synonyms | Strattera, Tomoxetine[4][5] | Atomoxetine Related Compound C[3] |

| CAS Number | 83015-26-3[1] | 873310-31-7[3][] |

| Molecular Formula | C₁₇H₂₁NO[1] | C₁₈H₂₂ClNO |

| Molecular Weight | 255.35 g/mol [1] | 291.82 g/mol (as hydrochloride salt)[5] |

| Melting Point | 161-165 ºC[1] | 163-168°C (as hydrochloride salt)[5] |

| Solubility | 27.8 mg/mL in water (as hydrochloride)[1][5] | Data not available |

| logP | 3.7[1] | Data not available |

| pKa (Strongest Basic) | 10.1[1] | Data not available |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols applicable to small molecules like Atomoxetine.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.

Methodology:

-

An excess amount of the solid compound is added to a vial containing a known volume of water or a relevant buffer solution.

-

The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The solubility is reported in units of mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the traditional approach for measuring the logP value, which is a measure of a compound's lipophilicity.

Methodology:

-

A solution of the compound is prepared in either n-octanol or water.

-

A known volume of this solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

The funnel is then left to stand to allow for complete phase separation.

-

A sample is taken from each phase (aqueous and octanol).

-

The concentration of the compound in each sample is quantified using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

A known amount of the compound is dissolved in a specific volume of water, often with a co-solvent if the compound has low aqueous solubility.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used as the titrant.

-

The titrant is added incrementally to the solution of the compound.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Signaling Pathway of Atomoxetine

Atomoxetine's therapeutic effect in Attention-Deficit/Hyperactivity Disorder (ADHD) is primarily attributed to its action as a selective norepinephrine reuptake inhibitor.[7][8] This action increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[7][9] The elevated norepinephrine levels are thought to enhance downstream signaling cascades that modulate attention and behavior.

Caption: Mechanism of action of Atomoxetine in the neuronal synapse.

Experimental Workflow for Physicochemical Profiling

The process of characterizing the physicochemical properties of a new chemical entity involves a logical sequence of experiments. A generalized workflow is depicted below.

References

- 1. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atomoxetine hydrochloride [neurotransmitter.net]

- 3. Atomoxetine Related Compound C (10 mg) (N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride) | 873310-31-7 [chemicalbook.com]

- 4. Atomoxetine - Wikipedia [en.wikipedia.org]

- 5. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]

- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]

N-Methyl-3-(p-tolyloxy)propan-1-amine as a potential norepinephrine reuptake inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information. N-Methyl-3-(p-tolyloxy)propan-1-amine is primarily documented as a related compound and potential impurity of Atomoxetine. Direct and extensive pharmacological studies on its activity as a norepinephrine reuptake inhibitor are not widely available in peer-reviewed literature. The information presented herein is for research and informational purposes only.

Introduction

N-Methyl-3-(p-tolyloxy)propan-1-amine is a phenylpropanolamine derivative and a close structural analog of Atomoxetine, a well-established selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Structurally, it is the para-substituted isomer of Atomoxetine, which is the ortho-substituted isomer. Given this close structural similarity, N-Methyl-3-(p-tolyloxy)propan-1-amine is hypothesized to exhibit inhibitory activity at the norepinephrine transporter (NET).

This technical guide provides a comprehensive overview of the available information on N-Methyl-3-(p-tolyloxy)propan-1-amine, its relationship to Atomoxetine, and detailed experimental protocols for assessing its potential as a norepinephrine reuptake inhibitor. Due to the limited direct data on the target compound, data for Atomoxetine is provided as a key reference point for potential biological activity.

Chemical and Physical Properties

A summary of the chemical and physical properties of N-Methyl-3-(p-tolyloxy)propan-1-amine hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Methyl-3-(p-tolyloxy)propan-1-amine Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride | [2][3] |

| Synonyms | Atomoxetine Related Compound C, p-Methyl Atomoxetine hydrochloride | [2][3] |

| CAS Number | 873310-31-7 | [2][3] |

| Molecular Formula | C₁₇H₂₂ClNO | [3] |

| Molecular Weight | 291.82 g/mol | [3] |

Potential Pharmacological Profile: A Comparative Analysis with Atomoxetine

Table 2: In Vitro Pharmacological Profile of Atomoxetine

| Parameter | Transporter | Value (nM) | Source(s) |

| Ki | hNET | 5 | [4] |

| hSERT | 77 | [4] | |

| hDAT | 1451 | [4] | |

| IC50 (in vivo, Monkey Plasma) | NET | 31 ± 10 ng/mL | [2] |

| SERT | 99 ± 21 ng/mL | [2] |

The high affinity and selectivity of Atomoxetine for hNET suggest that N-Methyl-3-(p-tolyloxy)propan-1-amine may also possess significant NRI activity. However, the positional change of the methyl group from the ortho to the para position on the phenoxy ring could influence its binding affinity and selectivity profile. Experimental validation is crucial to determine the precise pharmacological characteristics of this compound.

Experimental Protocols for Assessing Norepinephrine Reuptake Inhibitor Activity

To evaluate the potential of N-Methyl-3-(p-tolyloxy)propan-1-amine as a norepinephrine reuptake inhibitor, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.

Cell-Based Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled or fluorescent norepinephrine into cells endogenously expressing or recombinantly overexpressing the norepinephrine transporter.

4.1.1 Materials

-

Cell Line: Human neuroblastoma SK-N-BE(2)C cells (endogenously expressing hNET) or HEK-293 cells stably transfected with the human norepinephrine transporter (hNET-HEK293).[5]

-

Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic for transfected cells).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4).[5]

-

Radioligand: [³H]Norepinephrine ([³H]NE).

-

Test Compound: N-Methyl-3-(p-tolyloxy)propan-1-amine hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

Reference Inhibitor: Desipramine or Atomoxetine.

-

Scintillation Cocktail.

-

Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) in phosphate-buffered saline (PBS).

-

Collagen or Poly-D-lysine coated 24- or 96-well plates.

4.1.2 Procedure

-

Cell Plating: Seed the cells onto coated microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 200,000 cells/well for a 24-well plate) and incubate overnight.[5]

-

Assay Preparation: On the day of the assay, remove the culture medium and gently wash the cells with KRH assay buffer. Add KRH buffer to each well and allow the plates to equilibrate at room temperature for 15-20 minutes.[5]

-

Compound Addition: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. Add the compound solutions to the respective wells. For total uptake wells, add buffer with vehicle. For non-specific uptake wells, add a high concentration of the reference inhibitor (e.g., 5 µM desipramine).[5]

-

Initiation of Uptake: Add [³H]NE to each well to a final concentration near its Km value for the transporter (e.g., ~400 nM for SK-N-BE(2)C cells) to initiate the uptake reaction.[5]

-

Incubation: Incubate the plates for a short period at room temperature or 37°C (e.g., 5-15 minutes).[6]

-

Termination of Uptake: Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.[6]

-

Cell Lysis: Lyse the cells by adding the lysis buffer to each well and incubating overnight.[6]

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4.1.3 Data Analysis The percentage inhibition of [³H]NE uptake at each concentration of the test compound is calculated. The IC50 value (the concentration of the compound that inhibits 50% of specific uptake) is then determined by non-linear regression analysis of the concentration-response curve using software such as GraphPad Prism.

Synaptosomal [³H]Norepinephrine Uptake Assay

This assay utilizes synaptosomes, which are resealed nerve terminals isolated from brain tissue, providing a more physiologically relevant ex vivo model.

4.2.1 Materials

-

Tissue: Fresh or frozen rodent brain tissue (e.g., cerebral cortex or hippocampus).

-

Homogenization Buffer: 0.32 M sucrose solution, ice-cold.

-

Assay Buffer: As described in section 4.1.1.

-

Radioligand: [³H]Norepinephrine.

-

Test and Reference Compounds.

-

Glass-fiber filters.

-

Vacuum filtration manifold.

-

Scintillation Counter and Cocktail.

4.2.2 Procedure

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer using a Dounce homogenizer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction. Resuspend the pellet in the assay buffer.[7]

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA or Bradford assay).

-

Assay Incubation: In test tubes, combine the synaptosomal suspension, assay buffer, and serial dilutions of the test compound or reference inhibitor. Pre-incubate for a short period at 37°C.

-

Initiation of Uptake: Add [³H]NE to each tube to start the uptake.

-

Incubation: Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

-

Termination and Filtration: Stop the reaction by adding a large volume of ice-cold assay buffer and rapidly filtering the contents of each tube through a glass-fiber filter using a vacuum manifold. Wash the filters several times with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity.

4.2.3 Data Analysis Similar to the cell-based assay, calculate the percentage inhibition and determine the IC50 value from the concentration-response curve.

Norepinephrine Transporter (NET) Binding Affinity Assay

This assay measures the direct binding of a compound to the norepinephrine transporter, typically through competition with a known radioligand that binds to the transporter.

4.3.1 Materials

-

Membrane Preparation: Cell membranes prepared from hNET-expressing cells or rodent brain tissue.

-

Radioligand: [³H]Nisoxetine, a selective NET ligand.[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

-

Test and Reference Compounds.

-

Glass-fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding).

-

Vacuum filtration manifold and scintillation counter.

4.3.2 Procedure

-

Membrane Preparation: Homogenize hNET-expressing cells or brain tissue in ice-cold buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.

-

Binding Reaction: In test tubes, combine the membrane preparation, [³H]Nisoxetine (at a concentration near its Kd), and serial dilutions of the test compound. For total binding, add vehicle. For non-specific binding, add a high concentration of a competing ligand (e.g., desipramine).

-

Incubation: Incubate the tubes, typically at 4°C or room temperature, for a sufficient time to reach equilibrium (e.g., 1-3 hours).[1]

-

Termination and Filtration: Terminate the binding by rapid vacuum filtration through pre-soaked glass-fiber filters. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

4.3.3 Data Analysis Calculate the percentage inhibition of specific [³H]Nisoxetine binding at each concentration of the test compound. Determine the IC50 value from the concentration-response curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of norepinephrine reuptake inhibitors.

Caption: Norepinephrine signaling pathway at the synapse and the inhibitory action of a potential NRI.

Caption: Experimental workflow for a cell-based norepinephrine reuptake assay.

Caption: Structural relationship between Atomoxetine and N-Methyl-3-(p-tolyloxy)propan-1-amine.

Conclusion

N-Methyl-3-(p-tolyloxy)propan-1-amine is a compound of significant interest due to its close structural relationship with the potent and selective norepinephrine reuptake inhibitor, Atomoxetine. While direct pharmacological data for this para-isomer is scarce in publicly available literature, its chemical structure strongly suggests the potential for NRI activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its affinity for the norepinephrine transporter and its functional activity as a reuptake inhibitor. Further research is warranted to fully characterize the pharmacological profile of N-Methyl-3-(p-tolyloxy)propan-1-amine and to determine its potential as a novel therapeutic agent or research tool.

References

- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomoxetine Related Compound C (10 mg) (N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride) | 873310-31-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reuptake assay [bio-protocol.org]

- 7. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of N-Methyl-3-(p-tolyloxy)propan-1-amine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Methyl-3-(p-tolyloxy)propan-1-amine, also known as p-Tolyloxy Atomoxetine or Atomoxetine EP Impurity C, is a structural isomer and a known process impurity of the selective norepinephrine reuptake inhibitor, Atomoxetine.[1][2][3][4] While the pharmacological profile of Atomoxetine is well-documented, publicly available in vitro pharmacological data for its para-substituted isomer, N-Methyl-3-(p-tolyloxy)propan-1-amine, is notably scarce. This technical guide aims to collate and present the currently available information and highlight the significant gaps in our understanding of its specific biological activity.

Introduction

N-Methyl-3-(p-tolyloxy)propan-1-amine is a tertiary amine that is structurally very similar to Atomoxetine, differing only in the position of the methyl group on the phenoxy ring (para- versus ortho-).[2] As a registered impurity in the European Pharmacopoeia (EP) for Atomoxetine, its characterization is important for pharmaceutical quality control.[1] However, a comprehensive understanding of its distinct pharmacological properties is crucial for a complete safety and efficacy assessment of Atomoxetine formulations. Positional isomers of pharmacologically active compounds can exhibit significantly different binding affinities, functional activities, and toxicological profiles.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature and pharmacological databases for in vitro quantitative data for N-Methyl-3-(p-tolyloxy)propan-1-amine did not yield specific binding affinities (Kᵢ), inhibition constants (IC₅₀), or efficacy values (EC₅₀) for a range of biological targets, including monoamine transporters (NET, SERT, DAT) and various G-protein coupled receptors.

For context, the parent compound, Atomoxetine, is a potent and selective inhibitor of the norepinephrine transporter (NET), with a reported Kᵢ value of approximately 4.5 nM.[1] It exhibits significantly lower affinity for the serotonin and dopamine transporters. The lack of comparable data for the p-tolyloxy isomer prevents a direct comparative analysis of their pharmacological profiles.

Table 1: In Vitro Pharmacological Data for N-Methyl-3-(p-tolyloxy)propan-1-amine

| Target | Assay Type | Species | Value | Reference |

| Norepinephrine Transporter (NET) | Data Not Available | - | - | - |

| Serotonin Transporter (SERT) | Data Not Available | - | - | - |

| Dopamine Transporter (DAT) | Data Not Available | - | - | - |

| Other Receptors/Enzymes | Data Not Available | - | - | - |

This table is intentionally left blank as no specific quantitative data could be retrieved from the available literature.

Postulated Biological Activity and Signaling Pathways

Given its structural similarity to Atomoxetine, it is hypothesized that N-Methyl-3-(p-tolyloxy)propan-1-amine may also interact with the norepinephrine transporter. Inhibition of NET would lead to an increase in the synaptic concentration of norepinephrine, which in turn would modulate downstream signaling pathways.

The primary signaling pathway associated with norepinephrine transporter inhibition involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Below is a generalized diagram of the norepinephrine transporter signaling pathway that would likely be affected by a NET inhibitor.

Caption: Hypothetical signaling pathway of norepinephrine and the potential inhibitory action of N-Methyl-3-(p-tolyloxy)propan-1-amine on the norepinephrine transporter.

Experimental Protocols

As no specific in vitro pharmacological studies for N-Methyl-3-(p-tolyloxy)propan-1-amine were found, this section outlines the general and widely accepted experimental protocols that would be necessary to determine its pharmacological profile.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of a compound to a specific receptor or transporter.

Objective: To determine the inhibition constant (Kᵢ) of N-Methyl-3-(p-tolyloxy)propan-1-amine for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

General Protocol:

-

Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells stably transfected with human NET, SERT, or DAT) are prepared.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with appropriate salts) is used.

-

Radioligand: A specific radiolabeled ligand for the target transporter is selected (e.g., [³H]Nisoxetine for NET).

-

Incubation: The cell membranes, radioligand, and various concentrations of the test compound (N-Methyl-3-(p-tolyloxy)propan-1-amine) are incubated to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: A generalized workflow for a radioligand binding assay to determine binding affinity.

Functional Assays (Transporter Uptake Assays)

Functional assays measure the biological effect of a compound on its target. For transporters, this typically involves measuring the uptake of a substrate.

Objective: To determine the functional potency (IC₅₀) of N-Methyl-3-(p-tolyloxy)propan-1-amine in inhibiting norepinephrine uptake.

General Protocol:

-

Cell Culture: Cells stably expressing the transporter of interest (e.g., HEK293-hNET) are cultured in appropriate plates.

-

Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound.

-

Substrate Addition: A radiolabeled substrate (e.g., [³H]Norepinephrine) is added to initiate the uptake reaction.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is determined.

Conclusion and Future Directions

To ensure a comprehensive understanding of the safety and pharmacology of Atomoxetine and its related substances, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for the in vitro characterization of N-Methyl-3-(p-tolyloxy)propan-1-amine. Such studies would be invaluable to researchers, clinicians, and regulatory bodies in assessing the full pharmacological landscape of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Atomoxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathways of p-Methyl Atomoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies on the metabolic pathways of p-Methyl Atomoxetine. The following guide is based on the well-documented metabolism of its parent compound, atomoxetine, and proposes a putative metabolic framework for p-Methyl Atomoxetine based on structural analogy. All quantitative data and experimental protocols are derived from studies on atomoxetine and should be considered as a starting point for investigations into p-Methyl Atomoxetine.

Introduction

Atomoxetine, a selective norepinephrine reuptake inhibitor, is primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is well-characterized and serves as a robust model for predicting the metabolic fate of its analogues, such as p-Methyl Atomoxetine. The addition of a methyl group to the para position of the phenyl ring is expected to influence the metabolic profile, potentially altering the rate and primary sites of metabolism. This guide outlines the predicted metabolic pathways of p-Methyl Atomoxetine, provides detailed experimental protocols for their investigation, and presents relevant quantitative data from atomoxetine studies for comparative purposes.

Predicted Metabolic Pathways of p-Methyl Atomoxetine

Based on the metabolism of atomoxetine, the major metabolic pathways for p-Methyl Atomoxetine are predicted to be aromatic hydroxylation and N-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.

Primary Metabolic Pathways

-

Aromatic Hydroxylation: The primary route of metabolism for atomoxetine is hydroxylation at the para-position of the phenyl ring to form 4-hydroxyatomoxetine. This reaction is predominantly catalyzed by CYP2D6. For p-Methyl Atomoxetine, the para-position is blocked by a methyl group. Therefore, hydroxylation is predicted to occur at the ortho-position relative to the phenoxy group, forming a catechol-like metabolite. Alternatively, benzylic hydroxylation of the added methyl group could occur.

-

N-demethylation: A minor pathway for atomoxetine involves the removal of the N-methyl group to form N-desmethylatomoxetine, primarily mediated by CYP2C19. A similar N-demethylation pathway is anticipated for p-Methyl Atomoxetine.

Secondary Metabolic Pathways and Conjugation

The hydroxylated metabolites of atomoxetine are rapidly conjugated with glucuronic acid to form inactive glucuronides, which are then excreted. It is highly probable that the hydroxylated metabolites of p-Methyl Atomoxetine will undergo a similar Phase II conjugation.

The following diagram illustrates the predicted metabolic pathways for p-Methyl Atomoxetine.

Quantitative Data from Atomoxetine Metabolism Studies

The following table summarizes the kinetic parameters for the formation of the major metabolites of atomoxetine. This data is crucial for designing in vitro metabolism studies for p-Methyl Atomoxetine and for providing a benchmark for comparing its metabolic stability.

| Metabolite | Enzyme | Km (µM) | CLint (µL/min/mg) | Reference |

| 4-hydroxyatomoxetine | CYP2D6 | 2.3 | 103 | [1] |

| N-desmethylatomoxetine | CYP2C19 | 83 | 0.8 | [1] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). CLint (intrinsic clearance) is a measure of the catalytic efficiency of an enzyme for a particular substrate.

Experimental Protocols

To investigate the metabolic pathways of p-Methyl Atomoxetine, a series of in vitro and in vivo experiments are required. The following protocols are adapted from studies on atomoxetine.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment aims to identify the primary metabolites of p-Methyl Atomoxetine and to determine the kinetic parameters of their formation.

Methodology:

-

Incubation: Incubate p-Methyl Atomoxetine (at a range of concentrations, e.g., 0.1-100 µM) with pooled HLMs (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

-

Sample Preparation: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify p-Methyl Atomoxetine and its metabolites.

-

Data Analysis: Determine the rate of metabolite formation at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. Calculate CLint as Vmax/Km.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP enzymes responsible for the metabolism of p-Methyl Atomoxetine.

Methodology:

-

Recombinant Human CYPs: Incubate p-Methyl Atomoxetine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

-

Chemical Inhibition: Incubate p-Methyl Atomoxetine with HLMs in the presence and absence of selective chemical inhibitors for each major CYP enzyme (e.g., quinidine for CYP2D6, ticlopidine for CYP2C19).

-

Sample Analysis: Analyze the samples by LC-MS/MS to measure the formation of metabolites.

-

Data Interpretation: Significant formation of a metabolite by a specific recombinant CYP or a significant reduction in metabolite formation in the presence of a selective inhibitor indicates the involvement of that enzyme.

The following diagram illustrates the experimental workflow for investigating the in vitro metabolism of p-Methyl Atomoxetine.

Conclusion

While direct experimental data on the metabolism of p-Methyl Atomoxetine is currently unavailable, the extensive knowledge of atomoxetine's metabolic pathways provides a strong foundation for predicting its metabolic fate. The proposed pathways, centered around aromatic hydroxylation and N-demethylation, are the most probable routes of biotransformation. The provided experimental protocols offer a clear roadmap for researchers to elucidate the specific metabolic pathways, identify the responsible enzymes, and determine the kinetic parameters for p-Methyl Atomoxetine. Such studies are essential for understanding its pharmacokinetic profile, potential for drug-drug interactions, and overall disposition in humans.

References

Unveiling the Molecular Landscape: A Technical Guide to Identifying Potential Biological Targets of p-Methyl Atomoxetine

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methyl Atomoxetine, a structural analog of the selective norepinephrine reuptake inhibitor Atomoxetine, represents a novel chemical entity with a yet-to-be-characterized pharmacological profile. This technical guide outlines a comprehensive strategy for the identification and validation of its potential biological targets. Leveraging the extensive knowledge of its parent compound, Atomoxetine, this document details the probable primary and secondary targets, encompassing monoamine transporters and ion channels. We provide in-depth experimental protocols for key assays, including radioligand binding and functional uptake assays, and present a framework for data analysis and interpretation. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to provide a clear visual representation of the proposed research strategy. While specific quantitative data for p-Methyl Atomoxetine is not yet publicly available, this paper serves as a foundational blueprint for its pharmacological investigation.

Introduction

Atomoxetine is a well-established therapeutic agent for the management of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy is primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft, particularly in the prefrontal cortex.[1][2] Atomoxetine also indirectly enhances dopamine signaling in this brain region.[3] Further research has suggested potential interactions with the serotonin transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor, indicating a more complex pharmacological profile than initially understood.[4]

The introduction of a methyl group at the para position of the phenoxy ring of Atomoxetine to create p-Methyl Atomoxetine necessitates a thorough investigation to elucidate how this structural modification impacts its biological activity. This guide provides a systematic approach to identifying and characterizing the potential molecular targets of this novel compound.

Postulated Biological Targets

Based on the structure-activity relationships of Atomoxetine and related compounds, the following are postulated as primary and secondary biological targets for p-Methyl Atomoxetine.

Primary Target: Norepinephrine Transporter (NET)

The principal hypothesis is that p-Methyl Atomoxetine will retain affinity for the norepinephrine transporter (NET). The para-methylation may alter the binding affinity and selectivity compared to the parent compound.

Secondary Targets

-

Serotonin Transporter (SERT): Atomoxetine has been shown to have some affinity for SERT.[4] The addition of the methyl group could potentially enhance or diminish this interaction.

-

Dopamine Transporter (DAT): While Atomoxetine has a low affinity for DAT, any modulation of this transporter by p-Methyl Atomoxetine should be investigated to assess its selectivity profile.[5]

-

NMDA Receptor: Atomoxetine has been identified as an NMDA receptor antagonist.[4] It is crucial to determine if p-Methyl Atomoxetine shares this property, as it could have significant implications for its therapeutic and side-effect profile.

Quantitative Data Framework

To systematically evaluate the interaction of p-Methyl Atomoxetine with its potential targets, quantitative data should be generated and organized as follows. The table below is a template for presenting the binding affinities (Ki) and functional inhibition (IC50) values that would be determined through the experimental protocols outlined in this guide.

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) | NMDA Receptor IC50 (µM) |

| Atomoxetine | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |

| p-Methyl Atomoxetine | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Table 1: Template for Quantitative Comparison of Binding Affinities and Functional Potencies. This table will be populated with experimental data for p-Methyl Atomoxetine and compared against the known values for Atomoxetine.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the biological targets of p-Methyl Atomoxetine.

Radioligand Binding Assays for Monoamine Transporters (NET, SERT, DAT)

This protocol is designed to determine the binding affinity (Ki) of p-Methyl Atomoxetine for the norepinephrine, serotonin, and dopamine transporters.

4.1.1. Materials and Reagents:

-

Cell membranes prepared from cell lines stably expressing human NET, SERT, or DAT.

-

Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).

-

Non-labeled inhibitors for determination of non-specific binding (e.g., Desipramine for NET, Fluoxetine for SERT, Cocaine for DAT).

-

p-Methyl Atomoxetine and Atomoxetine (as a comparator).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

4.1.2. Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (p-Methyl Atomoxetine or Atomoxetine).

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays for Monoamine Transporters

This functional assay measures the potency (IC50) of p-Methyl Atomoxetine to inhibit the uptake of neurotransmitters into synaptosomes.

4.2.1. Materials and Reagents:

-

Synaptosomes prepared from specific brain regions of rodents (e.g., prefrontal cortex for NET, striatum for DAT, and hippocampus for SERT).

-

Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

-

p-Methyl Atomoxetine and Atomoxetine.

-

Krebs-Ringer buffer.

-

Specific uptake inhibitors for defining non-specific uptake.

4.2.2. Procedure:

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound in Krebs-Ringer buffer.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that produces 50% inhibition of the neurotransmitter uptake.

NMDA Receptor Antagonism Assay (Whole-Cell Patch-Clamp)

This electrophysiological assay will determine if p-Methyl Atomoxetine acts as an antagonist at the NMDA receptor.

4.3.1. Materials and Reagents:

-

Cultured neurons (e.g., cortical or hippocampal neurons) or a cell line expressing NMDA receptors.

-

External and internal solutions for patch-clamp recording.

-

NMDA and glycine (co-agonist).

-

p-Methyl Atomoxetine and a known NMDA receptor antagonist (e.g., MK-801) as a positive control.

-

Patch-clamp rig with amplifier and data acquisition system.

4.3.2. Procedure:

-

Cell Preparation: Prepare cultured neurons or transfected cells for whole-cell patch-clamp recording.

-

Baseline Recording: Obtain a stable whole-cell recording and apply NMDA/glycine to elicit a baseline inward current.

-

Drug Application: Perfuse the cells with varying concentrations of p-Methyl Atomoxetine in the presence of NMDA/glycine.

-

Measurement: Measure the peak amplitude of the NMDA-induced current at each concentration of the test compound.

-

Data Analysis: Plot the percentage of inhibition of the NMDA-induced current against the concentration of p-Methyl Atomoxetine to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the investigation of p-Methyl Atomoxetine.

Caption: Postulated mechanism of p-Methyl Atomoxetine at the noradrenergic synapse.

Caption: A logical workflow for the pharmacological characterization of p-Methyl Atomoxetine.

Conclusion

The pharmacological characterization of p-Methyl Atomoxetine is a critical step in understanding its potential therapeutic value and off-target effects. This technical guide provides a robust framework for researchers to systematically investigate its biological targets. By employing the detailed experimental protocols and adhering to the structured data presentation outlined herein, the scientific community can efficiently elucidate the molecular mechanisms of this novel compound. The insights gained from such studies will be invaluable for guiding future drug development efforts in the realm of neuropsychiatric disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atomoxetine - Wikipedia [en.wikipedia.org]

- 3. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of atomoxetine on levels of monoamines and related substances in discrete brain regions in mice intermittently deprived of rapid eye movement sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomoxetine Hydrochloride | CAS#:82248-59-7 | Chemsrc [chemsrc.com]

Application Note: HPLC-UV Method for the Quantification of N-Methyl-3-(p-tolyloxy)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-Methyl-3-(p-tolyloxy)propan-1-amine, a para-isomer and related compound of the active pharmaceutical ingredient Atomoxetine, using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

N-Methyl-3-(p-tolyloxy)propan-1-amine is a structural isomer of Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The accurate quantification of this and related compounds is crucial for quality control in pharmaceutical manufacturing, stability studies, and impurity profiling. This application note details a robust and validated HPLC-UV method for the determination of N-Methyl-3-(p-tolyloxy)propan-1-amine in bulk drug substances and pharmaceutical dosage forms. The described method is adapted from established protocols for Atomoxetine hydrochloride due to the structural similarities between the isomers.[3][4]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6mm, 5µm particle size) is recommended.[3]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid (OPA)

-

Water (HPLC grade)

-

N-Methyl-3-(p-tolyloxy)propan-1-amine reference standard

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

| Parameter | Recommended Setting |

| Mobile Phase | Acetonitrile and 0.1% Triethylamine buffer (pH adjusted to 3.0 with Orthophosphoric acid) in a 55:45 (v/v) ratio. |

| Column | RP-C18, 250 x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| UV Detection | 271 nm[3] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare the 0.1% triethylamine buffer, add 1 mL of triethylamine to 1000 mL of HPLC grade water and adjust the pH to 3.0 using orthophosphoric acid.[3] The mobile phase is then prepared by mixing this buffer with acetonitrile in the specified ratio and degassing prior to use.[3]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-Methyl-3-(p-tolyloxy)propan-1-amine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL.

Sample Preparation (from a hypothetical tablet formulation)

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of N-Methyl-3-(p-tolyloxy)propan-1-amine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of the method.

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | > 2000 | 6500 |

| %RSD of Peak Area | ≤ 2.0% | 0.8% |

Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 10 - 150 | ≥ 0.999 |

Precision

| Precision Type | % RSD |

| Intra-day | < 2.0 |

| Inter-day | < 2.0 |

Accuracy (Recovery)

| Spiked Concentration | % Recovery |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| LOD | ~0.5 |

| LOQ | ~1.5 |

Visualizations

Experimental Workflow

Caption: Workflow for HPLC-UV analysis.

Mechanism of Action of Structurally Related Atomoxetine

Caption: Norepinephrine reuptake inhibition.

Conclusion

The proposed HPLC-UV method is simple, precise, accurate, and suitable for the routine quality control analysis of N-Methyl-3-(p-tolyloxy)propan-1-amine in bulk and pharmaceutical dosage forms. The method has been developed based on established analytical procedures for the structurally similar compound, Atomoxetine, and demonstrates good performance characteristics in line with ICH guidelines.

References

Application Note: Utilization of N-Methyl-3-(p-tolyloxy)propan-1-amine as a Reference Standard for the Quality Control of Atomoxetine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomoxetine Hydrochloride, chemically known as (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine HCl, is a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit hyperactivity disorder (ADHD).[1] The manufacturing process and storage of active pharmaceutical ingredients (APIs) can lead to the formation of impurities, which must be meticulously monitored to ensure the safety and efficacy of the final drug product.[] One such critical process-related impurity is N-Methyl-3-(p-tolyloxy)propan-1-amine, a positional isomer of Atomoxetine.[3][4] This isomer, also known as Atomoxetine Related Compound C, arises from impurities present in the starting materials, specifically the use of cresol which may contain both ortho and para isomers.[3][5][6] This application note provides a detailed protocol for using N-Methyl-3-(p-tolyloxy)propan-1-amine as a reference standard to identify and quantify this specific impurity in Atomoxetine samples using High-Performance Liquid Chromatography (HPLC).

Structural Relationship and Origin of Impurity

The key structural difference between Atomoxetine and the N-Methyl-3-(p-tolyloxy)propan-1-amine impurity is the position of the methyl group on the phenoxy ring. In Atomoxetine, the substitution is at the ortho position, whereas the impurity has the substitution at the para position. This subtle difference necessitates a robust analytical method capable of resolving these two isomers. The impurity is typically formed when 4-fluorotoluene, an impurity in the 2-fluorotoluene starting material, reacts with the alkolate of N-methyl-3-hydroxy-3-phenylpropylamine during synthesis.[5][6]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.

1. Materials and Reagents

-

Atomoxetine Hydrochloride API

-

N-Methyl-3-(p-tolyloxy)propan-1-amine Reference Standard (Atomoxetine Related Compound C)[3][4][7]

-

Acetonitrile (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)

2. Instrumentation

-

HPLC system with a UV detector or Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3. Chromatographic Conditions A reversed-phase HPLC method is employed for the separation.[1][]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (82:18 v/v)[1] |

| Flow Rate | 0.6 mL/min[1] |

| Detection | UV at 271 nm[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30°C |

| Run Time | 20 minutes |

4. Preparation of Solutions

-

Diluent: The mobile phase (Acetonitrile:Buffer) is used as the diluent.

-

Reference Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Methyl-3-(p-tolyloxy)propan-1-amine reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.

-

Atomoxetine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Atomoxetine HCl working standard into a 100 mL volumetric flask. Prepare as described for the reference standard.

-

System Suitability Solution (Spiked Sample): Transfer 5 mL of the Atomoxetine Standard Stock Solution into a 50 mL volumetric flask. Add 1 mL of the Reference Standard Stock Solution and dilute to the mark with the diluent. This solution contains both the API and the impurity.

-

Sample Solution (100 µg/mL): Accurately weigh an amount of the Atomoxetine API sample equivalent to 10 mg of Atomoxetine into a 100 mL volumetric flask. Prepare as described for the reference standard.

Analytical Workflow

The overall process from sample preparation to data analysis is outlined below.

Data Presentation and System Suitability

The primary goal of the chromatographic method is to achieve baseline separation between the Atomoxetine peak and the N-Methyl-3-(p-tolyloxy)propan-1-amine peak. The system suitability solution is used to verify the performance of the analytical system.

System Suitability Criteria:

-

Resolution: The resolution between the Atomoxetine peak and the N-Methyl-3-(p-tolyloxy)propan-1-amine peak should be not less than 2.0.

-

Tailing Factor: The tailing factor for the Atomoxetine peak should be not more than 1.5.

-

Theoretical Plates: The number of theoretical plates for the Atomoxetine peak should be not less than 2000.

Quantitative Data Summary

The retention time (RT) and relative retention time (RRT) are used to identify the impurity. The RRT is calculated relative to the main Atomoxetine peak.

| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |

| Atomoxetine | ~ 8.5 | 1.00 |

| N-Methyl-3-(p-tolyloxy)propan-1-amine | ~ 9.8 | ~ 1.15 |

| Other Potential Impurities (e.g., Desmethyl) | Varies | Varies |

Note: The presented retention times are typical and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

This application note provides a reliable and robust HPLC method for the identification and quantification of N-Methyl-3-(p-tolyloxy)propan-1-amine in Atomoxetine API. The use of a qualified reference standard is essential for accurate impurity profiling, ensuring that the drug product meets the stringent quality and safety standards required by regulatory agencies.[8] The detailed protocol and workflow serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.

References

- 1. rjpbcs.com [rjpbcs.com]

- 3. synchemia.com [synchemia.com]

- 4. echemi.com [echemi.com]

- 5. EP1761478B1 - An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards - Google Patents [patents.google.com]

- 6. US7378553B2 - Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards - Google Patents [patents.google.com]

- 7. [Atomoxetine Related Compound C (10 mg) (N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride)] - CAS [873310-31-7] [store.usp.org]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Application Notes and Protocols: Development of a Validated Analytical Method for N-Methyl-3-(p-tolyloxy)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-3-(p-tolyloxy)propan-1-amine is a known process-related impurity and potential degradant of Atomoxetine, a selective norepinephrine reuptake inhibitor. The quantification and control of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies worldwide. This document provides a comprehensive protocol for the development and validation of a robust analytical method for N-Methyl-3-(p-tolyloxy)propan-1-amine, utilizing High-Performance Liquid Chromatography (HPLC). The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The proposed method is a reverse-phase HPLC (RP-HPLC) technique with UV detection, chosen for its specificity, sensitivity, and wide availability in quality control laboratories. This protocol will guide the user through method development, validation parameters, and data presentation.

Proposed Analytical Method: RP-HPLC with UV Detection

This section details the proposed chromatographic conditions for the quantification of N-Methyl-3-(p-tolyloxy)propan-1-amine.

1.1 Instrumentation and Reagents

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (Analytical grade)

-

Formic acid (Analytical grade)

-

Purified water (HPLC grade)

-

Reference Standard: N-Methyl-3-(p-tolyloxy)propan-1-amine

-

1.2 Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with Formic acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm |

| Diluent | Acetonitrile:Water (50:50, v/v) |

1.3 Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of N-Methyl-3-(p-tolyloxy)propan-1-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

Analytical Method Validation Protocol

The validation of the analytical method must be performed according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

References

Application Note: N-Methyl-3-(p-tolyloxy)propan-1-amine as an Internal Standard for the Chromatographic Analysis of Atomoxetine

Abstract

This application note presents a detailed protocol for the use of N-Methyl-3-(p-tolyloxy)propan-1-amine as an internal standard (IS) in the quantitative analysis of Atomoxetine in bulk drug substance and pharmaceutical dosage forms using reverse-phase high-performance liquid chromatography (RP-HPLC). N-Methyl-3-(p-tolyloxy)propan-1-amine, also known as Atomoxetine Related Compound C, is a structurally similar compound to Atomoxetine, making it an ideal candidate for an internal standard to improve the accuracy and precision of the analytical method. The protocol outlines the chromatographic conditions, sample preparation procedures, and validation parameters for this application.

Introduction